3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound has garnered attention due to its involvement in various biological processes and its utility as a building block in synthetic chemistry. The molecular formula for this compound is C12H12F3N1O2, and its molecular weight is approximately 257.22 g/mol.
This compound is synthesized from commercially available precursors and is often utilized in research laboratories for various applications. It can be sourced from chemical suppliers such as Sigma-Aldrich and VWR, which provide it for research purposes, including studies on enzyme inhibition and other biological activities .
3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid falls under the category of benzoic acid derivatives, specifically those containing trifluoromethyl groups and morpholine moieties. Its classification highlights its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
The synthesis of 3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid can be achieved through several methods, typically involving the reaction of morpholine derivatives with trifluoromethyl-substituted benzoic acids. A common approach includes the following steps:
The synthesis typically requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity of the final product. Characterization of the synthesized compound is usually performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS).
The molecular structure of 3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid features a benzoic acid core substituted with a trifluoromethyl group at the 5-position and a morpholine ring at the 3-position. The trifluoromethyl group enhances lipophilicity and biological activity.
Key structural data includes:
3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid can participate in various chemical reactions typical for carboxylic acids and aromatic compounds:
These reactions often require specific conditions such as controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions.
The mechanism of action for 3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid largely depends on its interactions with biological targets, particularly enzymes involved in metabolic pathways. The morpholine ring may facilitate binding to active sites due to its ability to mimic natural substrates or inhibitors.
Studies have shown that compounds similar to 3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid exhibit inhibitory effects on specific enzymes, which can lead to therapeutic applications in treating diseases such as cancer or viral infections .
Key physical properties include:
Chemical properties include:
Relevant data indicates that the compound's stability can be influenced by environmental factors such as temperature and light exposure .
3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid serves multiple scientific purposes:
The rise of multidrug-resistant (MDR) bacteria represents a critical global health crisis, with the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) posing a particularly severe threat due to their ability to "escape" conventional antibiotic treatments [4]. These organisms cause the majority of nosocomial infections worldwide, exhibiting increasing resistance to last-resort antibiotics like carbapenems and colistin. Bibliometric analyses of research publications (2013–2022) reveal a dramatic surge in studies focused on carbapenem-resistant Klebsiella pneumoniae (CRKP) and carbapenem-resistant Enterobacteriaceae (CRE), confirming their status as priority research hotspots [4].
Clinically, Acinetobacter species exemplify the accelerating MDR crisis. A 3-year hospital study in Iran documented a significant rise in highly resistant Acinetobacter infections (from 7.2% to 13.3%), with isolates showing near-universal resistance to all tested antibiotics except colistin (Table 1) [6]. Genomic studies trace this resistance to the emergence of globally disseminated dominant MDR clades, such as E. coli ST131 and S. aureus ST239. These clones exhibit remarkable genetic conservation, efficient transmission, and an ability to acquire resistance determinants without fitness costs—countering the traditional view that resistance compromises virulence [1]. Their success is fueled by:
Table 1: Antibiotic Resistance Patterns in Clinically Significant Bacteria (2016–2019) [6]
Organism | Resistance Rate (%) to Selected Antibiotics | Key Resistance Trend |
---|---|---|
Acinetobacter spp | Amikacin: 93%, Imipenem: 98%, Ciprofloxacin: 96% | Colistin remained effective (100% susceptibility) |
Klebsiella spp | Ceftriaxone: 82%, Imipenem: 37% | Rising carbapenem resistance |
E. coli | Ceftriaxone: 51%, Ciprofloxacin: 63% | High resistance to front-line agents |
Innovative antibiotic development increasingly leverages strategic chemical modifications to overcome resistance mechanisms. The trifluoromethyl (CF₃) group and morpholine ring are pivotal pharmacophores in this endeavor, offering distinct advantages for optimizing antimicrobial activity:
Electron-Withdrawing Influence: Lowers pKa of adjacent functional groups, modulating target binding affinity. This is critical for enhancing interactions with bacterial enzymes or DNA [7] [9].
Morpholine Contributions:
The fusion of these moieties creates synergistic bioactivity. In pyrazole-based antimicrobials, derivatives bearing both 3-trifluoromethylphenyl and morpholine groups demonstrate potent Gram-positive activity (MICs: 0.78–3.125 μg/mL against MRSA) (Table 2) [8]. Structure-activity relationship (SAR) studies underscore that:
Table 2: Impact of Chemical Substitutions on Anti-MRSA Activity of Pyrazole-Aniline Hybrids [8]
Aniline Substituent | Minimum Inhibitory Concentration (μg/mL) | Key SAR Insight |
---|---|---|
3-Bromo | 0.78–1.56 | Halogens enhance potency over H (12.5 μg/mL) |
3-Trifluoromethyl | 0.39–0.78 | CF₃ group optimal for activity |
3-Carboxylic acid | >50 | Polar groups eliminate activity |
4-Morpholine | 0.78 | Nitrogen heterocycles maintain potency |
These design principles directly inform the development of hybrid scaffolds like 3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid. Its structure integrates:
This configuration positions the compound as a versatile building block for novel anti-infectives targeting the ESKAPE pathogens, particularly given its structural congruence with empirically validated pharmacophores.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: